REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:12])[cH:4][cH:5][cH:6][c:7]1[C:8]([F:9])([F:10])[F:11].[CH3:33][CH2:34][O:35][CH2:36][CH3:37].[Li:16].[O:13]=[S:14]=[O:15].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[S:17](=[O:18])(=[O:19])([Cl:20])[Cl:21].[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[c:2]1([S:17](=[O:18])(=[O:19])[Cl:20])[c:3]([F:12])[cH:4][cH:5][cH:6][c:7]1[C:8]([F:9])([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(C(F)(F)F)c1Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(=O)(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccccc1
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Name
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|
Type
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product
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Smiles
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O=S(=O)(Cl)c1c(F)cccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |